N-(Butan-2-yl)-1-benzothiophen-7-amine
Description
Properties
Molecular Formula |
C12H15NS |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
N-butan-2-yl-1-benzothiophen-7-amine |
InChI |
InChI=1S/C12H15NS/c1-3-9(2)13-11-6-4-5-10-7-8-14-12(10)11/h4-9,13H,3H2,1-2H3 |
InChI Key |
QVVYJRQEFALHNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=CC2=C1SC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Butan-2-yl)-1-benzothiophen-7-amine can be achieved through several methods. One common approach involves the reaction of 1-benzothiophen-7-amine with butan-2-yl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the butan-2-yl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzothiophene moiety undergoes electrophilic substitution at positions activated by the sulfur atom and amine group. Key reactions include:
Nitration
-
Conditions : HNO₃/H₂SO₄ at 0–5°C
-
Product : Nitro group preferentially substitutes at the 4-position of the benzothiophene ring due to directing effects of sulfur and amine .
-
Yield : ~65% (based on analogous benzothiophene nitration) .
Halogenation
-
Bromination :
Nucleophilic Reactions of the Amine Group
The secondary amine participates in alkylation, acylation, and condensation reactions:
Alkylation
-
Reagent : Alkyl halides (e.g., methyl iodide).
-
Product : Tertiary amine via SN2 mechanism.
-
Yield : ~78% (estimated from similar piperazine alkylations) .
Acylation
-
Reagent : Acetyl chloride.
-
Product : N-Acetyl derivative.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed reactions enable functionalization of the benzothiophene core:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid in 1,4-dioxane, 110°C .
-
Product : Biaryl derivatives at the 3-position of benzothiophene .
| Substituent (R) | Yield (%) |
|---|---|
| 4-F | 89 |
| 4-Cl | 85 |
| 4-MeO | 72 |
Radical-Mediated Reactions
The amine group generates nitrogen-centered radicals under oxidative conditions:
Aminyl Radical Cyclization
Acid-Base Reactivity
-
pKa : Estimated ~10.5 (similar to aliphatic secondary amines) .
-
Protonation : Forms a stable ammonium ion in acidic media (HCl/MeOH).
-
Stability : Degrades under strong acidic (pH < 2) or basic (pH > 12) conditions.
Complexation with Metal Ions
The amine acts as a ligand for transition metals:
Oxidation Reactions
-
Oxidant : m-CPBA (meta-chloroperbenzoic acid).
-
Product : Sulfoxide or sulfone derivatives, depending on stoichiometry .
-
Selectivity : Sulfoxidation occurs preferentially at the sulfur atom in benzothiophene .
Mechanistic Insights
-
EAS Direction : The amine group activates the 7-position, while sulfur directs substitution to the 4- and 5-positions .
-
Coupling Selectivity : Palladium catalysts favor coupling at the 3-position due to reduced steric hindrance .
-
Radical Stability : Benzylic radicals formed during cyclization stabilize through conjugation with the benzothiophene π-system .
Scientific Research Applications
N-(Butan-2-yl)-1-benzothiophen-7-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Core Structure | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| N-(Butan-2-yl)-1-benzothiophen-7-amine | Benzothiophene | 7-NH-(butan-2-yl) | C₁₂H₁₅NS | 205.32 | Branched alkyl chain |
| 1-Benzothiophen-7-amine | Benzothiophene | 7-NH₂ | C₈H₇NS | 149.21 | Primary amine, simpler structure |
| N-Benzyl-1-benzothiophen-7-amine | Benzothiophene | 7-NH-(benzyl) | C₁₅H₁₃NS | 239.34 | Aromatic substituent |
| Benzathine benzylpenicillin* | β-lactam + thiazolidine | Dibenzylethylenediamine salt | C₄₈H₅₆N₆O₈S₂ | 909.12 | Antibiotic complex, ionic form |
*Benzathine benzylpenicillin (CAS: 1538-09-6) is included as a pharmacologically relevant sulfur-containing compound but differs significantly in structure and function .
Key Observations:
Replacement with a benzyl group (as in N-Benzyl-1-benzothiophen-7-amine) increases aromaticity and molecular weight, which may enhance lipophilicity and membrane permeability .
Molecular Weight Trends :
- The molecular weight of this compound (205.32 g/mol) lies between simpler benzothiophene amines and larger pharmaceutical salts like benzathine benzylpenicillin (909.12 g/mol) .
Functional Diversity :
- Unlike the penicillin derivative, this compound lacks ionic or zwitterionic characteristics, suggesting distinct solubility and reactivity profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(Butan-2-yl)-1-benzothiophen-7-amine, and how can reaction conditions be optimized for yield and selectivity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution. For example, Pd/NiO-catalyzed reductive amination under hydrogen gas at 25°C has been effective for analogous amines, achieving >95% yield . Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (20–80°C), and catalyst loading (1–5 mol%). Purification via column chromatography or recrystallization ensures high purity. Reaction progress should be monitored using TLC or HPLC.
Q. How can the three-dimensional conformation of this compound be determined experimentally?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving 3D structures. Single crystals are grown via slow evaporation or diffusion methods. For compounds resistant to crystallization, computational modeling (e.g., DFT or molecular mechanics) paired with NMR data (e.g., NOESY for spatial proximity) provides conformational insights .
Q. What analytical techniques are most reliable for assessing the purity and stability of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~250–300 nm) and gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment. Stability studies under varying pH, temperature, and light exposure require accelerated degradation tests analyzed via LC-MS. Differential scanning calorimetry (DSC) determines thermal stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To address this:
- Perform plasma protein binding assays to evaluate free drug concentration.
- Use microsomal stability tests to predict hepatic metabolism.
- Validate target engagement in vivo via PET imaging or tissue-specific biomarker analysis.
Comparative studies with TRPA1 inhibitors (e.g., HC-030031) highlight the importance of optimizing lipophilicity for blood-brain barrier penetration .
Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with homology-modeled targets or crystal structures (e.g., PDB: 3UQU) identifies binding poses. Molecular dynamics simulations (100+ ns) assess stability of ligand-receptor complexes. Free energy perturbation (FEP) calculations quantify binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced therapeutic potential?
- Methodological Answer : Systematic modifications include:
- Core structure : Replace benzothiophene with pyrimidine or benzofuran to alter π-π stacking.
- Side chains : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electron density.
- Stereochemistry : Synthesize enantiomers to evaluate chirality-dependent activity (e.g., IC₅₀ differences).
SAR data for thienopyrimidine analogs demonstrate that tert-butyl groups enhance kinase inhibition .
Q. What experimental approaches are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological environments using:
- Buffered solutions : PBS (pH 7.4) or simulated gastric fluid (pH 1.2–3.5) incubated at 37°C.
- Metabolic assays : Liver microsomes or hepatocyte cultures to identify major metabolites via LC-HRMS.
- Light exposure : Conduct ICH Q1B photostability tests to assess degradation pathways.
Stability data inform formulation strategies (e.g., lyophilization for labile compounds) .
Q. How can synergistic effects between this compound and other therapeutic agents be systematically evaluated?
- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method:
- Treat cell lines with serial dilutions of the compound and a partner drug (e.g., cisplatin or paclitaxel).
- Calculate CI values using CompuSyn software (CI < 1 indicates synergy).
- Validate in xenograft models with dual-agent dosing regimens.
Synergy studies for benzothiophene derivatives in cancer models highlight enhanced apoptosis via PI3K/AKT pathway inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
